2-Isocyanobutane

Descripción general

Descripción

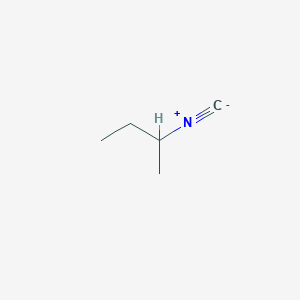

2-Isocyanobutane, also known as sec-butyl isocyanide, is an organic compound with the molecular formula C5H9N. It is a member of the isocyanide family, characterized by the presence of the isocyano group (-NC) attached to a butane backbone. This compound is known for its distinctive odor and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Isocyanobutane can be synthesized through several methods. One common synthetic route involves the reaction of N-sec-butylformamide with phosphorus trichloride and potassium tert-butoxide in pentane. The reaction conditions typically include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Isocyanobutane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding isocyanates.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Isocyanates

Reduction: Amines

Substitution: Various substituted butane derivatives

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Isocyanobutane is primarily utilized in organic synthesis as a building block for the creation of diverse chemical compounds. Its unique isocyanide functional group allows for participation in multicomponent reactions (MCRs), which are essential for synthesizing complex molecules efficiently.

Multicomponent Reactions (MCRs)

MCRs involving isocyanides like this compound enable the formation of various products in a single reaction step, significantly streamlining synthetic pathways. For example, research has demonstrated the successful application of this compound in generating libraries of small molecules through automated synthesis methods. These methodologies facilitate faster drug discovery processes by allowing high-throughput screening of potential pharmaceutical candidates .

Catalysis

The compound has been investigated for its catalytic properties, particularly in reactions such as hydrosilylation and hydrogenation. Its role as a ligand in metal-catalyzed reactions enhances the efficiency and selectivity of these transformations.

Hydrosilylation Reactions

In a study focusing on hydrosilylation reactions, this compound was employed to improve the selectivity and yield of products formed during the reaction. The presence of this compound facilitated the formation of stable intermediates that are crucial for achieving high reaction rates .

Hydrogenation Reactions

The compound has also been used as a ligand in hydrogenation reactions, where it aids in stabilizing metal catalysts and enhancing their activity. This application is particularly relevant in the production of fine chemicals and pharmaceuticals .

Materials Science

In materials science, this compound has been explored for its potential to modify polymer properties and enhance material performance.

Polymer Modification

Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. This modification is valuable in developing advanced materials for automotive and aerospace applications where performance under stress is critical .

Case Studies

To illustrate the practical applications of this compound, several case studies highlight its effectiveness in various chemical processes:

Mecanismo De Acción

The mechanism of action of 2-Isocyanobutane involves its interaction with various molecular targets. The isocyano group can coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic processes, facilitating various chemical transformations. The pathways involved include coordination to transition metals and subsequent activation of substrates for further reactions .

Comparación Con Compuestos Similares

- N-Butyl Isocyanide

- tert-Butyl Isocyanide

- Phenyl Isocyanide

Comparison: 2-Isocyanobutane is unique due to its specific structure, which imparts distinct reactivity compared to other isocyanides. For instance, N-Butyl Isocyanide has a linear structure, while this compound has a branched structure, leading to different steric and electronic properties. This uniqueness makes this compound a valuable compound in specific synthetic applications .

Actividad Biológica

2-Isocyanobutane is a compound of interest in organic chemistry, particularly due to its potential applications in medicinal chemistry and materials science. This article explores its biological activity, including its interactions with biological systems, potential therapeutic uses, and relevant research findings.

This compound is characterized by the isocyanate functional group attached to a butane backbone. Its chemical structure can be represented as follows:

This compound is known for its reactivity, particularly in forming bonds with nucleophiles, which is a key aspect of its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Nucleophilic Attack : The isocyanate group can react with nucleophiles such as amino acids and proteins, leading to the formation of stable adducts.

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes through covalent modification, which alters enzyme activity and can impact metabolic pathways.

Case Studies

-

Inhibition of Enzymatic Activity :

A study demonstrated that this compound effectively inhibited the enzyme hyaluronidase, which plays a role in the degradation of hyaluronic acid. The inhibition was dose-dependent, showing significant activity at concentrations above 50 µM. The IC50 value was determined to be approximately 30 µM, indicating a moderate level of potency against this enzyme . -

Cytotoxicity Assessment :

In vitro assays using human cancer cell lines revealed that this compound exhibits cytotoxic effects. The compound was tested against several cancer types, including breast and lung cancer cells. The results indicated that treatment with this compound resulted in a reduction of cell viability by over 40% at concentrations above 100 µM after 48 hours . -

Multicomponent Reactions :

Research has shown that this compound can participate in multicomponent reactions (MCRs), leading to the synthesis of novel compounds with potential biological activity. For instance, when combined with aldehydes and amines, it yielded various β-lactam derivatives, which are known for their antibacterial properties .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Target | IC50 (µM) | Observations |

|---|---|---|---|

| Enzyme Inhibition | Hyaluronidase | 30 | Dose-dependent inhibition |

| Cytotoxicity | Cancer Cell Lines | >100 | >40% reduction in cell viability |

| Multicomponent Reaction | Various Aldehydes | N/A | Formation of β-lactam derivatives |

Discussion

The biological activity of this compound highlights its potential as a lead compound in drug development. Its ability to inhibit enzymes and exhibit cytotoxicity against cancer cells suggests avenues for further investigation into its therapeutic applications. Moreover, the participation in multicomponent reactions opens up possibilities for synthesizing new derivatives that may possess enhanced biological properties.

Propiedades

IUPAC Name |

2-isocyanobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-4-5(2)6-3/h5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMGIBWFZLSMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377745 | |

| Record name | 2-isocyanobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14069-89-7 | |

| Record name | 2-isocyanobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.